molecular formula C12H12O5 B1596243 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid CAS No. 87961-41-9

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid

Cat. No. B1596243
CAS RN: 87961-41-9
M. Wt: 236.22 g/mol
InChI Key: IFIGQTZWMXLWRC-UHFFFAOYSA-N
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Description

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (MDPVA) is a natural product found in various plants, such as the Chinese medicinal plant, Gentiana macrophylla, and the African medicinal plant, Hypericum perforatum. It is a diketopiperazine compound that has been studied for its potential therapeutic effects. It has been used in traditional Chinese medicine for centuries as a remedy for various ailments, including fever, pain, and inflammation. MDPVA has also been studied for its potential anti-tumor, anti-inflammatory, and anti-oxidant properties.

Scientific Research Applications

Neurotransmitter Metabolism and Mental Health Research has explored the role of neurotransmitter metabolites like 5-hydroxyindoleacetic acid (5-HIAA) and homovanillic acid (HVA) in understanding mental health conditions such as melancholia and their potential connection to central nervous system functions. Lower concentrations of 5-HIAA and HVA in patients with melancholia suggest alterations in serotonin and dopamine functions, which could be linked to susceptibility to certain affective illnesses (Åsberg et al., 1984).

Pharmacological Insights Studies on compounds like R 68 070, which combines thromboxane A2 synthetase inhibition with receptor blockade, highlight the pharmacological significance of understanding the roles of different metabolites in drug action. This research provides a basis for analyzing the interactions of agonistic and antagonistic metabolites of arachidonic acid in pathologies (Clerck et al., 1989).

Metabolic Disorders and Diagnostic Markers Investigations into propionyl-CoA carboxylase deficiency have identified abnormal metabolites, including 3-hydroxyvaleric acid and 3-oxovaleric acid. These findings underscore the importance of detecting such metabolites for diagnosing and understanding metabolic disorders (Sweetman et al., 1978).

Substance-Induced Neurotoxicity Research on the effects of substances like 3,4-Methylenedioxymethamphetamine (MDMA) on brain serotonin neurons in humans has provided valuable insights into neurotoxicity and potential risks associated with substance abuse. Studies examining the impact of MDMA on cognitive functions and mood regulation highlight the significance of understanding serotonin metabolism in relation to substance use (McCann et al., 1998).

Biogenic Amines and Brain Health Research into biogenic amines, such as serotonin, and their metabolites in conditions like phenylketonuria (PKU) has shed light on how neurotransmitter synthesis impairments can lead to brain damage and neuropsychiatric issues. Studies correlating biogenic amine levels with brain atrophy patterns in adult PKU patients emphasize the need for rigorous control of metabolic imbalances to prevent neurotransmitter depletion and brain damage (Pilotto et al., 2019).

Biochemical Analysis

Biochemical Properties

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to modulate the activity of antioxidant enzymes, thereby influencing the cellular redox state . Additionally, it interacts with proteins involved in signal transduction pathways, affecting their phosphorylation status and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitophagy pathway, which is crucial for maintaining mitochondrial health and function . It also impacts gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), resulting in the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and stress responses . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . These metabolic pathways are crucial for the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it influences mitochondrial function and health . This localization is essential for the compound’s role in modulating cellular metabolism and stress responses .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c13-9(2-1-3-12(14)15)8-4-5-10-11(6-8)17-7-16-10/h4-6H,1-3,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIGQTZWMXLWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343600
Record name 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87961-41-9
Record name 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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